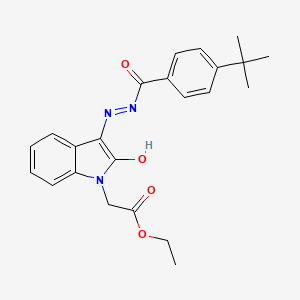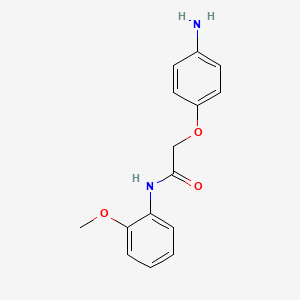
(Z)-Ethyl 2-(3-(2-(4-(tert-butyl)benzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(3-(2-(4-(tert-ブチル)ベンゾイル)ヒドラゾノ)-2-オキソインドリン-1-イル)酢酸エチルは、インドリン-2-オン骨格、ヒドラゾン結合、tert-ブチルベンゾイル基を含む複雑な構造を持つ合成有機化合物です。
合成方法
合成経路と反応条件
(Z)-2-(3-(2-(4-(tert-ブチル)ベンゾイル)ヒドラゾノ)-2-オキソインドリン-1-イル)酢酸エチルの合成は、一般的に複数の手順を伴います。
インドリン-2-オン骨格の形成: インドリン-2-オン骨格は、フェニルヒドラジンがケトンと酸性条件下で反応するフィッシャーインドール合成によって合成できます。
ヒドラゾン結合の導入: ヒドラゾン結合は、インドリン-2-オン誘導体を4-(tert-ブチル)ベンゾイルヒドラジンと、エタノールなどの適切な溶媒の存在下で還流条件下で反応させることによって形成されます。
エステル化: 最後のステップでは、中間生成物を炭酸カリウムなどの塩基の存在下でブロモ酢酸エチルでエステル化します。
工業生産方法
この化合物の工業生産は、同様の合成経路に従う可能性がありますが、反応条件を最適化し、収率を向上させるために連続フローリアクターを使用し、より大規模に行われます。温度、圧力、試薬添加を正確に制御するための自動システムの使用が不可欠です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-(3-(2-(4-(tert-butyl)benzoyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves multiple steps:
Formation of the Indolinone Core: The indolinone core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the indolinone derivative with 4-(tert-butyl)benzoyl hydrazine under reflux conditions in the presence of a suitable solvent like ethanol.
Esterification: The final step involves the esterification of the intermediate product with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential.
化学反応の分析
反応の種類
酸化: この化合物は、特にインドリン-2-オン骨格で酸化反応を受ける可能性があり、キノン誘導体の形成につながります。
還元: ヒドラゾン結合の還元により、対応するヒドラジン誘導体が得られます。
置換: エステル基は求核置換反応に参加でき、エチル基が他の求核試薬に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核試薬は、塩基性条件下で使用できます。
主な生成物
酸化: キノン誘導体。
還元: ヒドラジン誘導体。
置換: 使用した求核試薬に応じて、さまざまな置換エステル。
科学研究への応用
化学
化学において、(Z)-2-(3-(2-(4-(tert-ブチル)ベンゾイル)ヒドラゾノ)-2-オキソインドリン-1-イル)酢酸エチルは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、新しい反応機構の探求と新規合成方法の開発が可能になります。
生物学
生物学研究では、この化合物は生物活性分子の可能性について調査されています。その構造上の特徴から、さまざまな生物学的標的に作用する可能性が示唆されており、創薬や開発の候補となっています。
医学
医学において、この化合物は、その潜在的な治療効果について研究されています。安定なヒドラゾン結合を形成する能力から、体内では活性薬剤成分を放出できるプロドラッグの開発候補となっています。
工業
産業セクターでは、この化合物は、その安定性と反応性から、ポリマーやコーティングなどの新素材の開発に利用できます。
科学的研究の応用
Chemistry
In chemistry, (Z)-Ethyl 2-(3-(2-(4-(tert-butyl)benzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is studied for its potential therapeutic properties. Its ability to form stable hydrazone linkages makes it a candidate for the development of prodrugs, which can be activated in vivo to release active pharmaceutical ingredients.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
(Z)-2-(3-(2-(4-(tert-ブチル)ベンゾイル)ヒドラゾノ)-2-オキソインドリン-1-イル)酢酸エチルの作用機序は、そのヒドラゾンとインドリン-2-オン部分を通じて分子標的と相互作用することに関係しています。これらの相互作用は、さまざまな生化学経路を調節し、治療効果をもたらす可能性があります。正確な分子標的と経路は、現在も研究中です。
類似化合物との比較
類似化合物
- 2-(3-(2-(4-メチルベンゾイル)ヒドラゾノ)-2-オキソインドリン-1-イル)酢酸エチル
- 2-(3-(2-(4-クロロベンゾイル)ヒドラゾノ)-2-オキソインドリン-1-イル)酢酸エチル
- 2-(3-(2-(4-フルオロベンゾイル)ヒドラゾノ)-2-オキソインドリン-1-イル)酢酸エチル
独自性
(Z)-2-(3-(2-(4-(tert-ブチル)ベンゾイル)ヒドラゾノ)-2-オキソインドリン-1-イル)酢酸エチルは、tert-ブチル基の存在により、立体障害を与え、化合物の反応性と安定性に影響を与えます。この構造上の特徴は、生物学的標的との相互作用や全体の薬物動態特性に影響を与える可能性があります。
この化合物の詳細な合成、反応、用途、および作用機序を理解することで、研究者はさまざまな科学分野におけるその可能性をさらに探求できます。
特性
CAS番号 |
461710-19-0 |
|---|---|
分子式 |
C23H25N3O4 |
分子量 |
407.5 g/mol |
IUPAC名 |
ethyl 2-[3-[(4-tert-butylbenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate |
InChI |
InChI=1S/C23H25N3O4/c1-5-30-19(27)14-26-18-9-7-6-8-17(18)20(22(26)29)24-25-21(28)15-10-12-16(13-11-15)23(2,3)4/h6-13,29H,5,14H2,1-4H3 |
InChIキー |
NXFLUWVPBTUKOC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B12039741.png)

![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039766.png)

![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B12039771.png)
![9H-Fluorene, 9-[(4-methylphenyl)methylene]-](/img/structure/B12039781.png)

![2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12039804.png)
![7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12039811.png)
![[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12039812.png)



